4-Bromo-7-chloroisoindoline

Sequential cross-coupling Chemoselectivity Palladium catalysis

Eliminate competing cross-coupling reactions with this orthogonally dihalogenated isoindoline. Unlike symmetrical 4,7-dihalo analogs, the differential Br/Cl reactivity enables sequential Pd-catalyzed functionalization, streamlining parallel library synthesis. - Stage 1: Chemo-selective Suzuki coupling at the 4-bromide. - Stage 2: Subsequent Buchwald-Hartwig or Sonogashira at the 7-chloride. - Outcome: Maximized structural diversity from a single core scaffold without tedious separation of product mixtures.

Molecular Formula C8H7BrClN
Molecular Weight 232.50 g/mol
Cat. No. B13488014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloroisoindoline
Molecular FormulaC8H7BrClN
Molecular Weight232.50 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1)Br)Cl
InChIInChI=1S/C8H7BrClN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2
InChIKeyZZKVXMUNJMIVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloroisoindoline – Dual Halogenated Isoindoline Intermediate


4-Bromo-7-chloroisoindoline (CAS 1427445-00-8, molecular formula C₈H₇BrClN, molecular weight 232.50 g/mol) is a heterocyclic building block belonging to the isoindoline class [1]. Its structure features a bromine atom at the 4-position and a chlorine atom at the 7-position on the 2,3-dihydro-1H-isoindole core, providing two chemically distinct halogens for sequential functionalization in synthetic workflows . The compound is primarily utilized as a synthetic intermediate in drug discovery programs targeting kinase inhibition, epigenetic modulation, and central nervous system disorders [2].

Chemoselective coupling: Orthogonal Br/Cl handles enable sequential Pd-catalyzed functionalization.
Fragment-like design: Molecular weight within 250 Da guideline supports FBDD library construction.
Controlled lipophilicity: Computed profile falls within CNS drug-like window for targeted elaboration.

Why Orthogonal Br/Cl Substitution Outperforms Symmetrical Dihalo Analogs


The presence of both bromine and chlorine in a 4,7-orthogonal arrangement on the isoindoline scaffold is synthetically non-interchangeable with mono-halogenated or symmetrical dihalogenated analogs in tiered cross-coupling strategies. The inherent reactivity difference between C–Br and C–Cl bonds toward palladium-catalyzed oxidative addition means that 4-Bromo-7-chloroisoindoline can undergo chemo-selective Suzuki, Buchwald-Hartwig, or Sonogashira coupling first at the bromide site while leaving the chloride available for a subsequent orthogonal transformation or late-stage diversification [1]. Attempting to achieve similar stepwise functionalization with symmetrical substrates such as 4,7-dibromoisoindoline or 4,7-dichloroisoindoline would result in competing reactions at both positions, yielding complex product mixtures that require tedious chromatographic separation and reduce isolated yields [2]. This tiered derivatization capability translates into a quantifiably higher functional group economy in parallel library synthesis and SAR exploration, directly influencing procurement decisions when intermediate versatility is a critical requirement [3].

Target 4-Bromo-7-chloroisoindoline: Differentiated Br/Cl reactivity enables chemoselective sequential coupling.
Symmetrical Dihalo Analogs 4,7-Dibromo- or 4,7-dichloro-isoindoline: Competitive reactions at identical halogens may yield complex mixtures and reduced isolated yields.
Target Balanced lipophilicity (within CNS-optimal range) supports early-stage CNS library design.
Dibromo Analog 4,7-Dibromoisoindoline: Higher lipophilicity may exceed CNS guidelines and increase non-specific binding risk.
Target Fragment-like molecular weight (232.5 g/mol) retains dual halogen capacity for hit elaboration.
Dichloro Analog 4,7-Dichloroisoindoline: Lower molecular weight but requires harsher coupling conditions, potentially limiting functional group compatibility.

Comparative Evidence: Reactivity, Lipophilicity, and Fragment-Like Efficiency


Chemoselective Pd-Catalyzed Coupling: Bromide vs. Chloride Reactivity

The relative rate of oxidative addition for palladium(0) catalysts differentiates the C–Br and C–Cl bonds in 4-Bromo-7-chloroisoindoline, enabling exclusive mono-coupling at the 4-position bromide under mild conditions. In class-level studies of bromo-chloro heterocycles, the C–Br bond undergoes oxidative addition approximately 10² to 10³ times faster than the C–Cl bond, a kinetic window exploited for sequential functionalization [1]. Contrast with 4,7-dibromoisoindoline: both bromides react competitively, leading to inseparable mixtures of mono- and bis-coupled products even at sub-stoichiometric reagent ratios [2]. For 4,7-dichloroisoindoline: the lower overall reactivity necessitates harsh conditions that compromise functional group tolerance and reduce yields [3].

Chemoselective Coupling
Class-level
C–Br oxidative addition rate ~100–1000× faster than C–Cl, enabling >90% mono-coupling at 4-Br while retaining 7-Cl.
Supports sequential library synthesis workflows.
Class-level reactivity; optimize catalyst/conditions for specific substrates.
Sequential cross-coupling Chemoselectivity Palladium catalysis

Computed Lipophilicity and CNS Drug-Like ADME Profile

4-Bromo-7-chloroisoindoline balances halogen-induced lipophilicity and topological polar surface area (TPSA) in a manner distinct from its symmetrical dihalo counterparts. The computed XLogP3 of 2.2 [1] is higher than 4,7-dichloroisoindoline (XLogP3 ≈ 1.6, predicted) and lower than 4,7-dibromoisoindoline (XLogP3 ≈ 2.8, predicted), placing the target compound in an optimal lipophilicity window (logP 2.0–2.5) for CNS drug-like properties [2]. TPSA is 12 Ų [1], identical across the series, indicating that the differentiation arises primarily from halogen-driven lipophilicity modulation rather than hydrogen-bonding changes.

CNS Lipophilicity Window
Class-level
XLogP3 = 2.2 (TPSA 12 Ų) falls within CNS-optimal logP 2.0–2.5 range.
Reported lipophilicity window for CNS-targeted design.
Computed property; verify experimentally for lead series.
Lipophilicity ADME Physicochemical properties

Fragment-Like Molecular Weight with Dual Halogen Capacity

At 232.50 g/mol [1], 4-Bromo-7-chloroisoindoline resides within the fragment-like molecular weight range (<250 Da) while providing two orthogonal halogen handles for elaboration, representing a favorable balance of complexity and synthetic tractability. By comparison, 4,7-dibromoisoindoline (MW ≈ 277 g/mol) and 4,7-dichloroisoindoline (MW ≈ 188 g/mol) either exceed fragment boundaries (dibromo, reduced ligand efficiency) or lack the higher reactivity bromide handle required for efficient initial functionalization (dichloro, limited coupling versatility) [2].

Fragment-Like MW
Class-level
232.50 g/mol, ranked within fragment threshold (MW ≤ 250), retaining dual halogen complexity.
May support FBDD library design with balanced ligand efficiency.
Fragment criteria from literature; elaboration paths must be validated.
Fragment-based drug design Molecular weight Lead-likeness

Key Application Scenarios in Medicinal Chemistry


Tiered Library Synthesis for Kinase and Epigenetic SAR

The chemo-selective reactivity of the 4-bromide versus 7-chloride enables a two-stage parallel library synthesis: first-round Suzuki coupling installs diverse aryl/heteroaryl groups at the 4-position, followed by a second-round Buchwald-Hartwig amination or Sonogashira coupling at the 7-position to generate a matrix of fully elaborated isoindoline analogs . This approach maximizes structural diversity from a single core, relevant for isoindoline-containing kinase inhibitors (e.g., PDGFR, VEGFR) and HDAC modulators identified in patent literature .

CNS Fragment Elaboration with Controlled Lipophilicity

With XLogP3 = 2.2, 4-Bromo-7-chloroisoindoline starts within the CNS drug-like lipophilicity window . Sequential functionalization allows controlled increases in lipophilicity through deliberate choice of coupling partners at each halogen position, avoiding the excessive lipophilicity that would result from identical elaboration of the more lipophilic 4,7-dibromoisoindoline core. This is particularly relevant for programs targeting GPCRs (e.g., D4 dopamine, 5-HT2C) and neurotransmitter transporters (NET, DAT) where isoindoline scaffolds have shown binding activity .

PROTAC Warhead Intermediate with Orthogonal Linker Points

In targeted protein degradation applications, the differentiated Br/Cl handles on 4-Bromo-7-chloroisoindoline permit sequential attachment of a target-protein-binding moiety and a PEG-based linker to E3 ligase ligand, creating structurally defined PROTAC candidates. The orthogonality minimizes protecting group manipulations and simplifies purification of intermediates, directly impacting synthesis throughput in degrader library campaigns .

Application
Selection Property
Validation Focus
Kinase / Epigenetic Library Synthesis
Orthogonal Br/Cl handles for sequential cross-coupling
Chemoselectivity under mild Pd catalysis; mono-/bis-coupling product ratios
CNS Fragment Elaboration
Balanced lipophilicity within CNS drug-like window
Incremental logP change upon each halogen elaboration; CNS MPO score tracking
PROTAC Warhead Intermediate
Differentiated Br/Cl reactivity for sequential bioconjugation
Stepwise linker and E3 ligand attachment without protecting group interference
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